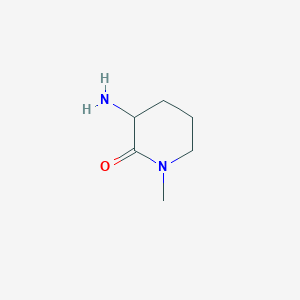

3-Amino-1-methylpiperidin-2-one

Description

3-Amino-1-methylpiperidin-2-one (CAS: 956109-56-1 for its hydrochloride salt) is a six-membered lactam ring containing a methyl group at the 1-position and an amino group at the 3-position. It is commercially available as a hydrochloride salt, with a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . The compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules, and is marketed by suppliers such as TRC, Synthonix, and CymitQuimica at prices ranging from $117/50 mg to $9,000/100 g . Its storage requires an inert atmosphere at 2–8°C, and it carries safety warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name |

3-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQIHNMCKXPRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpiperidine with carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of 3-Amino-1-methylpiperidin-2-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methylpiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3-Amino-1-methylpiperidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of various chemical intermediates and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism by which 3-Amino-1-methylpiperidin-2-one exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key compounds with structural similarities include:

Notes:

- Similarity scores (0.74–1.00) are derived from PubChem’s structural comparison algorithms, reflecting shared lactam cores and amino groups .

- The seven-membered ring in 6-Aminoazepan-2-one hydrochloride may enhance conformational flexibility, impacting binding affinity in medicinal chemistry applications .

Physicochemical and Pharmacological Properties

- Lipophilicity : The trifluoromethylbenzyl derivative (CID 64236451) exhibits higher lipophilicity (logP ~2.5 estimated) due to its aromatic substituent, enhancing membrane permeability compared to the parent compound .

- Stereochemistry: Enantiomers like (S)-3-Aminopiperidin-2-one hydrochloride (CAS 42538-31-8) are critical for chiral drug synthesis, where stereoselectivity influences target binding .

- Thermal Stability: Methylated derivatives generally show higher thermal stability than non-methylated analogs, as observed in differential scanning calorimetry (DSC) studies of related lactams .

Biological Activity

3-Amino-1-methylpiperidin-2-one (also referred to as AMPP) is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating neurological disorders, its mechanism of action involving enzyme inhibition, and its interaction with neurotransmitter systems.

Chemical Structure and Properties

The chemical formula for 3-Amino-1-methylpiperidin-2-one is , with a molecular weight of approximately 128.17 g/mol. The structure features a piperidine ring substituted with an amino group and a methyl group, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| Chemical Structure | Structure |

The biological activity of 3-Amino-1-methylpiperidin-2-one is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, influencing several biochemical pathways. Notably, it has been shown to affect neurotransmitter reuptake mechanisms, which could have implications for conditions such as depression and anxiety .

Enzyme Interaction

Research indicates that AMPP can modulate the activity of specific enzymes by binding to their active sites. This modulation can lead to altered signaling cascades within cells, resulting in therapeutic effects. For example, studies have demonstrated that AMPP can influence the activity of sodium-calcium exchangers (NCX), which are critical in neuronal function and neuroprotection .

Biological Activity Studies

Several studies have investigated the biological activity of 3-Amino-1-methylpiperidin-2-one, particularly focusing on its neuroprotective effects under hypoxic conditions.

Case Study: Neuroprotective Profile

In one study, AMPP was tested on primary rat cortical neurons exposed to oxygen-glucose deprivation (OGD) followed by reoxygenation (RX). The findings revealed that AMPP exhibited a concentration-dependent neuroprotective effect during these hypoxic conditions, similar to ischemic preconditioning . This suggests that AMPP may enhance neuronal survival by modulating calcium signaling pathways.

Table: Summary of Biological Activity Findings

Potential Applications

Given its biological activity, 3-Amino-1-methylpiperidin-2-one holds promise for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems may lead to treatments for conditions like depression and anxiety.

- Neuroprotection : The compound's protective effects on neurons under hypoxic conditions suggest potential use in stroke and other ischemic events.

- Pharmacokinetics Studies : AMPP has been proposed for studying drug bioavailability using human serum albumin as a model system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.